Lactamide

描述

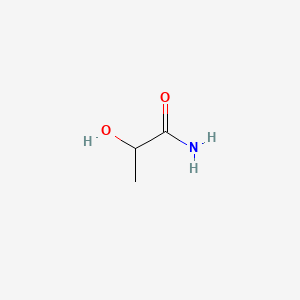

Structure

3D Structure

属性

IUPAC Name |

2-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(5)3(4)6/h2,5H,1H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQFCVDSOLSHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862816 | |

| Record name | 2-Hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2043-43-8 | |

| Record name | Lactamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2043-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002043438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lactamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lactamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JZP7XJN3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Lactamide

This compound, systematically known as 2-hydroxypropanamide, is the amide derivative of lactic acid. It is a versatile organic compound with applications in various fields, including as a synthetic intermediate in organic chemistry, an additive in cosmetics, and a cryoprotectant in biological studies.[1][2][3] This guide provides a comprehensive overview of its chemical properties, supported by quantitative data, experimental methodologies, and structural analysis workflows.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[2][4] It is a polar molecule and is readily soluble in water and other polar organic solvents like ethanol and methanol.[2] The presence of both a hydroxyl and an amide group allows for significant hydrogen bonding, influencing its physical properties.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound and its common derivatives.

Table 1: General Properties of this compound (DL-Lactamide)

| Property | Value | Source |

| Molecular Formula | C₃H₇NO₂ | [2][5] |

| Molecular Weight | 89.09 g/mol | [2][5] |

| Appearance | White to almost white crystalline powder | [2][5] |

| Melting Point | 73-76 °C | [1][2][4][6][7] |

| Boiling Point | 281.9 °C (Predicted) | [3][8] |

| Density | ~1.19 g/cm³ (rough estimate) | [1] |

| Water Solubility | 782.20 g/L at 25 °C | [5] |

| pKa | 13.34 ± 0.20 (Predicted) | [5] |

| logP (o/w) | -1.161 (estimated) | [3] |

Table 2: Properties of this compound Enantiomers and Derivatives

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Optical Rotation ([α]D) |

| (R)-(+)-Lactamide | 598-81-2 | 50-55 | 281.9 ± 23.0 (Predicted) | +18° to +23° (c=10 in H₂O) |

| (S)-(-)-Lactamide | 89673-71-2 | --- | --- | --- |

| N,N-Dimethylthis compound | 35123-06-9 | --- | 78.6-79.6 (at 4 Torr) | --- |

(Sources:[8][9] for (R)-(+)-Lactamide;[10] for N,N-Dimethylthis compound)

Spectroscopic Profile

The structural features of this compound, including the primary amide and secondary alcohol groups, give rise to a characteristic spectroscopic signature.[2]

Infrared (IR) Spectroscopy

-

O-H and N-H Stretching: Broad absorption bands are observed in the 3200-3500 cm⁻¹ region, corresponding to the stretching vibrations of the hydroxyl and amine groups.[2]

-

C=O (Amide I) Stretching: A strong absorption peak appears near 1640-1680 cm⁻¹, which is characteristic of the amide carbonyl group.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A typical proton NMR spectrum of this compound would show:

-

A doublet for the methyl (CH₃) protons.

-

A multiplet for the methine (CHOH) proton.

-

A broadened signal for the two amine (NH₂) protons.[2]

-

-

¹³C NMR: The carbon NMR spectrum would display three distinct signals corresponding to:

-

The methyl carbon (CH₃).

-

The methine carbon (CHOH).

-

The carbonyl carbon (C=O).

-

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (89.09 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules such as water (H₂O) and ammonia (NH₃).

Reactivity and Stability

-

Stability: this compound is stable under ambient conditions.[2]

-

Hydrolysis: It can be hydrolyzed back to lactic acid and ammonia under strongly acidic or basic conditions.[2]

-

Incompatibilities: Information on specific incompatible materials is not widely available, but it should be kept away from strong oxidizing agents and strong acids or bases.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is through the catalytic hydration of lactonitrile.

-

Reaction: CH₃CH(OH)CN + H₂O → CH₃CH(OH)CONH₂

-

Procedure Outline:

-

Reactant Mixture: Lactonitrile is mixed with water.

-

Catalyst: A suitable hydration catalyst, such as a manganese oxide or a heterogeneous base catalyst, is added to the mixture.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature and pressure.

-

Purification: After the reaction is complete, the catalyst is filtered off. The resulting aqueous solution of this compound can be concentrated by evaporation of water. Further purification can be achieved by recrystallization from a suitable solvent to obtain the solid product.

-

Quality Control and Purity Assessment

High-purity this compound is often specified with the following analytical tests:[2]

-

Assay by High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, typically ≥99.0% w/w.

-

Water Content by Karl Fischer Titration: To quantify the amount of residual water, typically ≤0.5% w/w.

-

Melting Point Range: To confirm the identity and purity of the solid, with a typical range of 73-76 °C.

-

Analysis of Related Impurities: To quantify process-related impurities such as lactonitrile (precursor), lactic acid (hydrolysis product), and other related byproducts.

Visualized Workflow

Logical Workflow for Structure Determination

The following diagram illustrates the logical workflow for determining and confirming the structure of an unknown sample, hypothesized to be this compound, using standard spectroscopic techniques.

Caption: Workflow for Spectroscopic Structure Determination of this compound.

References

- 1. This compound | 2043-43-8 [chemicalbook.com]

- 2. veeprho.com [veeprho.com]

- 3. This compound, 2043-43-8 [thegoodscentscompany.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. chemwhat.com [chemwhat.com]

- 8. 598-81-2 CAS MSDS ((R)-(+)-Lactamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chembk.com [chembk.com]

An In-depth Technical Guide to the Synthesis of Lactamide from Ethyl Lactate and Ammonia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lactamide from ethyl lactate and ammonia, a crucial reaction for the production of this versatile chemical intermediate. This compound finds applications in cosmetics and serves as a building block in organic synthesis. This document outlines a well-established experimental protocol, presents key quantitative data in a structured format, and includes diagrams to illustrate the reaction workflow.

Reaction Overview

The synthesis of this compound from ethyl lactate is achieved through ammonolysis, a chemical reaction where an ester is cleaved by ammonia to form an amide and an alcohol. In this specific case, ethyl lactate reacts with ammonia to produce this compound and ethanol. The reaction is typically carried out under pressure to maintain ammonia in a liquid or high-concentration state, which drives the reaction towards the product.

Reaction Equation:

CH₃CH(OH)COOCH₂CH₃ + NH₃ → CH₃CH(OH)CONH₂ + CH₃CH₂OH (Ethyl Lactate + Ammonia → this compound + Ethanol)

Experimental Protocol: Ammonolysis of Ethyl Lactate

The following protocol is a detailed method for the synthesis of this compound, adapted from established literature.[1][2]

2.1 Materials and Equipment:

-

Reactants:

-

Ethyl lactate (1.06 moles, 125 g)

-

Liquid ammonia (125 mL)

-

-

Solvents:

-

Absolute ether (for washing)

-

-

Equipment:

-

Pyrex container

-

Dry Ice-acetone bath

-

Steel pressure bomb/autoclave

-

Magnetic stirrer or mechanical stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum source for drying

-

2.2 Procedure:

-

Cooling: Place 125 g (1.06 moles) of ethyl lactate into a suitable Pyrex container. Cool the container in a Dry Ice-acetone bath to a temperature below the boiling point of ammonia (-33 °C). This is crucial to prevent the loss of ester due to spattering upon the addition of liquid ammonia.[1]

-

Addition of Ammonia: Carefully add 125 mL of liquid ammonia to the cooled ethyl lactate.[1]

-

Reaction under Pressure: Transfer the mixture to a steel pressure apparatus (bomb or autoclave). Seal the apparatus securely.[1]

-

Reaction Time and Temperature: Allow the reaction mixture to warm to room temperature and let it stand for 24 hours.[1][2] No external heating is typically required for this specific transformation, as good yields are obtained at room temperature.[1]

-

Venting and Ammonia Removal: After the 24-hour reaction period, slowly vent the excess ammonia from the pressure apparatus through a gas outlet. Subsequently, remove the last traces of ammonia under reduced pressure.[1]

-

Purification:

-

Add 200 mL of absolute ether to the reaction product and stir the mixture. This step dissolves the unreacted ethyl lactate and the ethanol byproduct.[1][2]

-

Filter the resulting solid residue, which is the crude this compound.[1][2]

-

Wash the filtered solid with additional ether to remove any remaining impurities.[1][2]

-

-

Drying and Yield: Air-dry the purified this compound. The expected yield of this compound is between 65-70 g, which corresponds to a 70-74% yield.[1][2] The melting point of the product is typically in the range of 73-76 °C.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from ethyl lactate and ammonia.

| Parameter | Value | Reference |

| Reactants | ||

| Ethyl Lactate | 125 g (1.06 moles) | [1] |

| Liquid Ammonia | 125 mL | [1] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [1] |

| Reaction Time | 24 hours | [1][2] |

| Pressure | Autogenous pressure of ammonia at room temperature | [1] |

| Purification | ||

| Washing Solvent | 200 mL Absolute Ether | [1] |

| Product | ||

| Yield (mass) | 65 - 70 g | [1] |

| Yield (percentage) | 70 - 74% | [1][2] |

| Melting Point | 73 - 76 °C | [2] |

Visualizations

4.1 Reaction Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from ethyl lactate and ammonia.

Caption: Workflow for this compound Synthesis.

4.2 Logical Relationship of Purification Steps

This diagram shows the logical flow of the purification process to isolate this compound from the reaction mixture.

Caption: Purification and Separation Scheme.

Safety Considerations

-

Liquid Ammonia: Liquid ammonia is a hazardous substance. It should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. The procedure for handling liquid ammonia should be reviewed before starting the experiment.[1]

-

Pressure Apparatus: The use of a pressure bomb or autoclave requires proper training and adherence to safety protocols to prevent accidents. Ensure the equipment is rated for the pressures that will be generated.

-

Risk Assessment: A thorough risk assessment should be conducted before performing this synthesis, considering the hazards associated with all chemicals and operations.[1]

Discussion

The ammonolysis of esters is a general and effective method for the preparation of amides.[1] While this reaction can sometimes require elevated temperatures (up to 250 °C) for other esters, the synthesis of this compound from ethyl lactate proceeds efficiently at room temperature, yielding a good conversion.[1] The purification process is straightforward, relying on the differential solubility of the product and byproducts in ether. The high yield and relatively mild conditions make this an attractive method for the laboratory-scale synthesis of this compound. For industrial-scale production, other methods starting from materials like polylactic acid are also being explored to reduce costs.[3]

References

In-Depth Technical Guide to the Physical Characteristics of Crystalline Lactamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactamide, the amide derivative of lactic acid, is a white crystalline solid with applications in various chemical and pharmaceutical domains. Its chirality and hydrogen-bonding capabilities make it a molecule of interest in asymmetric synthesis and as a model for studying amide interactions. This technical guide provides a comprehensive overview of the known physical characteristics of crystalline this compound, including its thermal, spectroscopic, and solubility properties. Detailed experimental methodologies are provided for key analytical techniques, and logical workflows for its characterization are presented. It is important to note that while the chemically related molecule, lactate, is a significant signaling molecule, no direct signaling pathways involving this compound have been identified in the current scientific literature.

Physicochemical and Thermal Properties

Crystalline this compound presents as a white to off-white powder or crystal.[1][2] It is known to be hygroscopic and should be stored under inert gas at 2-8°C. The fundamental physicochemical and thermal properties of this compound are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₃H₇NO₂ | [1][2][3][4] |

| Molecular Weight | 89.09 g/mol | [1][2][3][4] |

| Appearance | White to almost white powder to crystal | [1][2] |

| CAS Number | 2043-43-8 (DL-Lactamide) | [2][3][4] |

| 598-81-2 ((R)-(+)-Lactamide) | [3] | |

| 89673-71-2 ((S)-(-)-Lactamide) | [3] | |

| 65144-02-7 (DL-Lactamide Crystalline) | [4] |

Table 2: Thermal Properties of this compound

| Property | Value | References |

| Melting Point | 73-76 °C | [3] |

| 53-55 °C ((R)-(+)-Lactamide) | [1] |

Table 3: Solubility of this compound

| Property | Value | References |

| Water Solubility | 782.20 g/L (at 25 °C) | [2] |

Crystallographic Data

A thorough search of open-access crystallographic databases did not yield a publicly available Crystallographic Information File (CIF) for this compound. Therefore, detailed information on the crystal system, space group, and precise unit cell dimensions cannot be provided at this time. The determination of these parameters would require single-crystal X-ray diffraction analysis.

Spectroscopic Properties

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands for its functional groups. The primary amide group gives rise to a strong absorption band, known as the Amide I band, in the region of 1665±30 cm⁻¹.[5] Another characteristic band for primary amides is the Amide II band, which is due to N-H bending, and appears around 1620±30 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for confirming the molecular structure of this compound. The expected chemical shifts are influenced by the solvent used for analysis. A generalized interpretation of the ¹H NMR spectrum would show signals corresponding to the methyl (CH₃), hydroxyl (OH), methine (CH), and amide (NH₂) protons.

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature did not reveal any established biological signaling pathways directly involving This compound . It is crucial to distinguish this compound from its parent molecule, lactic acid, and its conjugate base, lactate . Lactate is a well-documented signaling molecule with its own receptors (e.g., GPR81) and intricate roles in metabolism, immune regulation, and cancer biology.[6][7][8] The presence of the amide group in this compound significantly alters its chemical and biological properties compared to the carboxylic acid group in lactic acid. Therefore, the signaling pathways of lactate should not be attributed to this compound.

This compound is, however, utilized in biochemical research to study enzyme activity and protein interactions.[1]

Experimental Protocols

The following sections outline generalized experimental protocols for the characterization of crystalline this compound.

Workflow for Physical Characterization of a Crystalline Solid

Melting Point Determination

Objective: To determine the melting point range of crystalline this compound.

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer, and a small amount of finely powdered this compound.

Procedure:

-

A small amount of dry, crystalline this compound is finely powdered.

-

A capillary tube is packed with the powdered sample to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted is recorded as the end of the melting range.

Differential Scanning Calorimetry (DSC)

Objective: To study the thermal transitions of this compound, including its melting point and any polymorphic transitions.

Apparatus: A differential scanning calorimeter, aluminum pans and lids, and a small, accurately weighed sample of this compound.

Procedure:

-

A small amount of this compound (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.

-

The pan is hermetically sealed with a lid.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to the sample is monitored as a function of temperature.

-

Endothermic and exothermic events, such as melting, are recorded as peaks in the DSC thermogram.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus: A thermogravimetric analyzer, a sample pan (e.g., platinum or alumina), and an accurately weighed sample of this compound.

Procedure:

-

A small amount of this compound (typically 5-10 mg) is accurately weighed into a tared TGA sample pan.

-

The pan is placed on the TGA balance.

-

The sample is heated at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of weight loss versus temperature, indicating the temperatures at which decomposition occurs.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Apparatus: A Fourier-transform infrared (FTIR) spectrometer, potassium bromide (KBr) powder (for solid-state pellets), or an ATR (Attenuated Total Reflectance) accessory.

Procedure (KBr Pellet Method):

-

A small amount of dry this compound (1-2 mg) is mixed with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

The mixture is finely ground to a uniform powder.

-

The powdered mixture is placed into a pellet press and compressed under high pressure to form a transparent or translucent pellet.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

-

The infrared spectrum is recorded over a suitable wavelength range (e.g., 4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Apparatus: An NMR spectrometer, NMR tubes, and a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

Procedure:

-

A small amount of this compound is dissolved in a deuterated solvent in an NMR tube.

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

The ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters.

-

The resulting spectra are processed (Fourier transform, phase correction, and baseline correction) and analyzed.

Logical Relationships in Spectroscopic and Thermal Analysis

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 2043-43-8 [amp.chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chemwhat.com [chemwhat.com]

- 5. Infrared spectra of Amides & Lactams (RCONR2) [almerja.com]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Lactate in Immune Regulation: A Metabolic Rheostat via Transporters, Receptors, and Epigenetic Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lactate: a multifunctional signaling molecule [e-jyms.org]

An In-depth Technical Guide to the Solubility of Lactamide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lactamide in various common organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

Introduction to this compound and its Solubility

This compound (2-hydroxypropanamide), the amide derivative of lactic acid, is a versatile molecule with applications in various fields, including pharmaceuticals and cosmetics. Its solubility profile is a critical parameter for its application, influencing formulation, bioavailability, and synthesis routes. This compound is a polar molecule, readily forming hydrogen bonds, which governs its solubility characteristics. It is known to be readily soluble in water and other polar organic solvents such as ethanol and methanol.[1] This guide provides a more detailed, quantitative examination of its solubility across a spectrum of common organic solvents.

Quantitative Solubility of this compound

The following table summarizes the known quantitative solubility of this compound in water. Despite extensive research, specific quantitative solubility data for this compound in a broad range of common organic solvents remains limited in publicly available literature. The provided data for water serves as a key reference point, highlighting its high aqueous solubility.

Table 1: Quantitative Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 782.20[2][3] |

Experimental Protocol for Determining this compound Solubility

A robust and standardized method for determining the solubility of this compound is crucial for generating reliable and comparable data. The following protocol is based on the widely accepted saturation shake-flask method, in accordance with OECD Guideline 105, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Equipment

-

This compound: High purity (≥98%)

-

Solvents: HPLC grade or equivalent purity for all selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, tetrahydrofuran, dichloromethane, toluene, hexane)

-

Water: Deionized or distilled

-

Analytical Balance: Capable of measuring to ±0.1 mg

-

Vials: Glass vials with screw caps and PTFE septa

-

Constant Temperature Shaker/Incubator: Capable of maintaining a constant temperature (e.g., 25 °C and 37 °C)

-

Syringe Filters: 0.45 µm, solvent-compatible

-

Syringes: Glass or solvent-compatible plastic

-

Volumetric Flasks and Pipettes: Class A

-

HPLC System: With a UV detector, autosampler, and data acquisition software

-

HPLC Column: A C18 reversed-phase column is a suitable starting point for method development.

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to ensure equilibrium is reached (a preliminary study should be conducted to determine the time to reach equilibrium, typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow for the sedimentation of undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent (the mobile phase is often a good choice) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC-UV:

-

Develop and validate an HPLC-UV method for the quantification of this compound. The following are suggested starting parameters for method development:

-

Column: C18, 5 µm particle size, 4.6 x 150 mm

-

Mobile Phase: A gradient or isocratic mixture of water and a polar organic solvent like methanol or acetonitrile. The exact ratio should be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

UV Detection Wavelength: this compound lacks a strong chromophore, so detection at a low wavelength (e.g., 200-220 nm) is recommended. The optimal wavelength should be determined by running a UV scan of a this compound standard.

-

Column Temperature: 25 °C

-

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area versus concentration.

-

Inject the diluted, filtered sample from the solubility experiment and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of this compound solubility.

Conclusion

References

Lactamide: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on Lactamide as a Derivative of Lactic Acid

Introduction

This compound (2-hydroxypropanamide) is the amide derivative of lactic acid, a key molecule in cellular metabolism. While lactic acid has been extensively studied for its roles in various physiological and pathological processes, this compound is emerging as a molecule of interest in its own right, with potential applications in drug delivery, organic synthesis, and as a bioactive agent. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and potential biological significance for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

This compound is a white crystalline solid with properties that make it suitable for a variety of applications. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-hydroxypropanamide | |

| CAS Number | 2043-43-8 | |

| Molecular Formula | C₃H₇NO₂ | |

| Molecular Weight | 89.09 g/mol | |

| Melting Point | 74-75 °C | [1] |

| Appearance | White crystalline solid | |

| Solubility | Soluble in water and ethanol |

Synthesis of this compound

This compound can be synthesized through several routes, with the most common being the amidation of lactic acid derivatives and the hydration of lactonitrile.

Experimental Protocol 1: Amidation of Ethyl Lactate

This protocol describes the synthesis of this compound from ethyl lactate and ammonia.[1]

Materials:

-

Ethyl lactate (125 g, 1.06 moles)

-

Liquid ammonia (125 mL)

-

Dry ice-acetone bath

-

Steel pressure apparatus

-

Absolute ether

Procedure:

-

Place 125 g of ethyl lactate in a Pyrex container and cool it in a dry ice-acetone bath to below the boiling point of ammonia.

-

Carefully add 125 mL of liquid ammonia to the cooled ethyl lactate.

-

Transfer the mixture to a steel pressure apparatus and allow it to warm to room temperature.

-

Let the reaction proceed for 24 hours.

-

Slowly vent the excess ammonia from the apparatus.

-

Remove the last traces of ammonia under reduced pressure.

-

Stir the reaction product with 200 mL of absolute ether to dissolve any unreacted ethyl lactate and ethanol.

-

Filter the solid residue, wash with ether, and air-dry to obtain this compound.

Expected Yield: 65-70 g.[1]

Experimental Workflow: Amidation of Ethyl Lactate

Caption: Workflow for the synthesis of this compound via amidation of ethyl lactate.

Synthesis via Hydration of Lactonitrile

Another industrially relevant method for this compound synthesis is the hydration of lactonitrile in the presence of a manganese oxide-based catalyst. Several patents describe processes that achieve high conversion and selectivity.

| Catalyst | Reaction Time (days) | Lactonitrile Conversion (%) | This compound Selectivity (%) | Reference |

| Modified Manganese Dioxide | 1 | 91.5 | 95 | [2] |

| Modified Manganese Dioxide | 14 | 91.3 | 94 | [2] |

| Manganese Oxide with Oxidizing Agent | 1 | 80.3 | 97.0 | [3] |

| Manganese Oxide with Oxidizing Agent | 10 | 73.1 | 97.5 | [3] |

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable technique for the quantitative analysis of this compound in various matrices. While specific methods for this compound are not abundant in the literature, methods for its parent compound, lactic acid, can be adapted.

Proposed HPLC Method for this compound Analysis

Principle: Reversed-phase HPLC with UV detection can be used for the separation and quantification of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile or methanol).

Detection: UV detection at a wavelength of approximately 210 nm.

Sample Preparation:

-

For drug product analysis, dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject.

-

For biological samples, a protein precipitation step (e.g., with acetonitrile or perchloric acid) followed by centrifugation and filtration of the supernatant is necessary before injection.

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve prepared with known concentrations of a this compound reference standard.

Potential Role in Drug Development

While research on this compound as a standalone therapeutic agent is limited, its structural relationship to lactic acid suggests potential applications in drug delivery and formulation. Lactic acid-based polymers are widely used in controlled-release drug delivery systems. The amide group in this compound could offer different physicochemical properties, such as altered hydrophilicity and hydrogen bonding capacity, which could be exploited in the design of novel drug carriers.

Signaling Pathways: A Link to Lactic Acid

Currently, there is a lack of direct evidence for specific signaling pathways modulated by this compound itself. It is widely presumed that the biological effects of this compound are mediated through its in vivo conversion to lactic acid (lactate). Therefore, understanding the signaling pathways of lactate is crucial for predicting the potential biological activities of this compound.

Lactate is no longer considered merely a metabolic waste product but is now recognized as a key signaling molecule, or "lactormone," that influences a variety of cellular processes, including immune responses and cancer progression.

Key Signaling Pathways Modulated by Lactate

1. G-protein Coupled Receptor 81 (GPR81): Lactate is a natural ligand for GPR81 (also known as HCA1). Activation of GPR81 by lactate can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is implicated in the regulation of lipolysis in adipocytes and has anti-inflammatory effects in immune cells.

Caption: Lactate signaling through the GPR81 receptor.

2. Modulation of Immune Cell Function: Lactate can have profound effects on immune cells within the tumor microenvironment and at sites of inflammation. High concentrations of lactate can suppress the function of T cells and natural killer (NK) cells, thereby promoting immune evasion by tumors. Conversely, lactate can also have anti-inflammatory effects by polarizing macrophages towards an M2-like phenotype.

3. Epigenetic Regulation: Lactate can influence gene expression through epigenetic modifications. Lactate can be converted to lactyl-CoA, which can then be used by histone acetyltransferases to "lactylate" histone proteins. Histone lactylation is a novel epigenetic mark that can alter chromatin structure and regulate the transcription of genes involved in inflammatory responses and tissue repair.

Conclusion

This compound, as a direct derivative of lactic acid, presents an intriguing area for future research in drug development and cell biology. While its synthesis and basic properties are well-characterized, its specific biological functions remain largely unexplored. It is likely that many of its effects are mediated through its conversion to lactate, a molecule with well-established and diverse signaling roles. Further investigation into the unique properties of this compound, particularly in the context of drug delivery and its direct interactions with cellular components, is warranted to unlock its full potential. This guide provides a foundational understanding for researchers poised to explore the scientific and therapeutic landscape of this promising molecule.

References

An In-depth Technical Guide to Lactamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactamide, the amide derivative of lactic acid, is a versatile chemical compound with emerging applications in pharmaceuticals, cosmetics, and materials science. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, detailed synthesis protocols, and current understanding of its biological relevance. While in-depth pharmacological data remains limited, this document consolidates the available information to support further research and development.

Molecular Structure and Chemical Properties

This compound, chemically known as 2-hydroxypropanamide, is a chiral molecule existing as two enantiomers, (R)-Lactamide and (S)-Lactamide, as well as a racemic mixture. Its structure features a central carbon atom bonded to a hydroxyl group, a methyl group, a hydrogen atom, and a carboxamide group.

The molecular formula for this compound is C₃H₇NO₂. The presence of the hydroxyl and amide functional groups allows for hydrogen bonding, contributing to its solid state at room temperature and its solubility in polar solvents.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₇NO₂ |

| Linear Formula | CH₃CH(OH)CONH₂ |

| Molecular Weight | 89.09 g/mol |

| CAS Number (Racemic) | 2043-43-8 |

| CAS Number (R-enantiomer) | 598-81-2 |

| CAS Number (S-enantiomer) | 89673-71-2 |

| Melting Point | 73-76 °C |

| Appearance | White crystalline solid |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including classical chemical synthesis and modern enzymatic routes. The choice of method may depend on the desired purity, stereospecificity, and environmental considerations.

Classical Synthesis: Ammonolysis of Ethyl Lactate

A well-established method for the preparation of this compound involves the reaction of ethyl lactate with liquid ammonia under pressure. This method provides a good yield of the final product.

-

Cooling: Place 125 grams (1.06 moles) of ethyl lactate into a suitable Pyrex container and cool it in a Dry Ice-acetone bath to a temperature below the boiling point of ammonia.[1]

-

Addition of Ammonia: Add 125 ml of liquid ammonia to the cooled ethyl lactate.[1]

-

Reaction: Transfer the mixture to a steel pressure apparatus and allow it to warm to room temperature. Let the reaction proceed for 24 hours.[1]

-

Work-up: Slowly vent the excess ammonia from the pressure vessel. Remove the last traces of ammonia under reduced pressure.

-

Purification: Stir the reaction product with 200 ml of absolute ether to dissolve any unreacted ethyl lactate and ethanol. Filter the residue, wash it with ether, and air-dry to obtain this compound. The expected yield is 65-70 g.[1]

Enzymatic Synthesis: A Greener Approach

Enzymatic synthesis of this compound offers a more environmentally friendly alternative to classical chemical methods, proceeding under milder reaction conditions and often with high selectivity. One such method utilizes the nitrile hydratase enzyme from the bacterium Rhodococcus pyridinivorans.[2][3]

-

Cell Culture and Induction: Cultivate Rhodococcus pyridinivorans NIT-36 in a suitable growth medium. Induce the expression of nitrile hydratase by adding this compound to the culture medium. A 1.7-fold increase in enzyme activity can be achieved by double feeding the inducer.[3]

-

Cell Harvesting: Harvest the bacterial cells after 48 hours of cultivation.[3]

-

Biotransformation (Fed-Batch Method):

-

Prepare resting cells at a concentration of 2 mg/ml.

-

In a 1 L reaction vessel, initiate the reaction at 45°C.

-

Adopt a fed-batch approach by incrementally adding lactonitrile to the reaction mixture to avoid substrate inhibition.

-

The enzyme completely converts 15 mM of lactonitrile to this compound in 30 minutes.[3]

-

Achieve 100% biotransformation of 360 mM of lactonitrile to this compound within 720 minutes.[3]

-

-

Product Isolation: Isolate the this compound from the reaction mixture using standard downstream processing techniques.

Table 2: Comparison of Synthesis Methods for this compound

| Parameter | Classical Synthesis (Ammonolysis) | Enzymatic Synthesis (Nitrile Hydratase) |

| Starting Material | Ethyl lactate | Lactonitrile |

| Reagents | Liquid ammonia | Rhodococcus pyridinivorans cells |

| Reaction Conditions | High pressure, room temperature | Ambient pressure, 45°C |

| Advantages | High yield, well-established | High purity, mild conditions, environmentally friendly |

| Disadvantages | Harsh reaction conditions, use of hazardous materials | Substrate inhibition at high concentrations |

Biological and Pharmacological Relevance

The current body of research on the specific biological activities of this compound is not extensive. However, some studies and applications suggest potential areas for further investigation by drug development professionals.

-

Central Nervous System: There are historical investigations into this compound as a mild central nervous system depressant, with potential sedative effects. However, the mechanism of action is not well-characterized.

-

Ophthalmology: A 2M solution of this compound has been used as a hyperosmotic agent on the ciliary epithelium.

-

Drug Delivery and Tissue Engineering: Due to its biocompatibility and biodegradability, this compound is being explored as a component in the synthesis of polymers for drug delivery systems and as a building block for scaffolds in tissue engineering. These polymers can be designed for controlled release of therapeutic agents.

-

Metabolic Studies: As a derivative of lactic acid, (R)-(+)-Lactamide is of interest in biochemical research for studying lactic acid metabolism, which may have implications for conditions such as diabetes and neurodegenerative diseases.

It is important to note that detailed preclinical and clinical data on the pharmacological effects of this compound are largely unavailable in the public domain.

Applications

The current and potential applications of this compound span several industries:

-

Cosmetics: Used as a humectant and skin conditioning agent in various cosmetic formulations.

-

Agrochemicals: Employed as a solvent in environmentally friendly agrochemical formulations and to reduce the toxicity of other components.

-

Organic Synthesis: Serves as a versatile intermediate in the synthesis of other organic compounds.

-

Biomaterials: A monomer for the production of biodegradable polymers with potential applications in medicine and as eco-friendly plastics.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the enzymatic synthesis of this compound, a key process for researchers interested in green chemistry approaches.

Caption: Workflow for the enzymatic synthesis of this compound.

Conclusion

This compound is a compound with established utility and significant potential. While its role in direct pharmacological intervention is yet to be fully elucidated, its application in drug delivery and tissue engineering, coupled with the development of green synthesis routes, makes it a molecule of considerable interest. This guide provides a foundational understanding for researchers and professionals aiming to explore the synthesis and applications of this compound. Further in-depth studies are warranted to uncover its full therapeutic and technological potential.

References

Potential Research Applications of Lactamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The field of research on Lactamide (2-hydroxypropanamide) is currently emerging. While its chemical properties and synthesis are well-documented, comprehensive studies on its biological activities and specific applications are limited. This guide summarizes the existing knowledge and highlights potential avenues for future investigation.

Core Compound Properties

This compound, the amide derivative of lactic acid, is a white crystalline solid with the following properties:

| Property | Value | Reference |

| IUPAC Name | 2-hydroxypropanamide | [1][2] |

| Synonyms | 2-Hydroxypropionamide, Lactic acid amide | [1][2] |

| Molecular Formula | C₃H₇NO₂ | [1][2][3] |

| Molar Mass | 89.09 g/mol | [1][3] |

| Melting Point | 73-76 °C | [2][3] |

| CAS Number | 2043-43-8 (racemic), 598-81-2 ((R)-enantiomer), 89673-71-2 ((S)-enantiomer) | [2] |

Synthesis of this compound

This compound can be synthesized through various methods, including the ammonolysis of lactate esters and the catalytic hydration of lactonitrile.[3] A common laboratory-scale preparation involves the reaction of ethyl lactate with ammonia.

Experimental Protocol: Ammonolysis of Ethyl Lactate

This protocol is adapted from established organic synthesis procedures.

Materials:

-

Ethyl lactate

-

Liquid ammonia

-

Absolute ether

-

Dry ice-acetone bath

-

Steel pressure apparatus

Procedure:

-

Cool a suitable Pyrex container holding ethyl lactate in a dry ice-acetone bath to below -33°C.

-

Carefully add liquid ammonia to the cooled ethyl lactate.

-

Place the mixture into a steel pressure apparatus and allow it to warm to room temperature.

-

Let the reaction proceed for 24 hours.

-

Slowly vent the excess ammonia from the pressure apparatus.

-

Remove the last traces of ammonia under reduced pressure.

-

Stir the reaction product with absolute ether to dissolve any unreacted ethyl lactate and ethanol.

-

Filter the solid residue, wash with ether, and air-dry to obtain this compound.

Potential Research Applications

The structural similarity of this compound to lactic acid, a key metabolic intermediate, and its chemical nature as a hydroxyl amide, suggest several areas for research exploration.

Antimicrobial Properties

There are indications that this compound may possess antimicrobial effects, which could make it a candidate for use in pharmaceutical formulations.[3] However, there is a significant lack of quantitative data in the public domain. Future research should focus on determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a broad spectrum of pathogenic bacteria and fungi.

Conceptual Experimental Workflow: Antimicrobial Susceptibility Testing

Biodegradable Polymers and Tissue Engineering

As a derivative of lactic acid, this compound is considered biocompatible and can serve as a building block for biodegradable polymers.[4][5] These polymers could have applications in drug delivery systems and as scaffolds in tissue engineering.[4] The presence of both hydroxyl and amide functional groups allows for various polymerization strategies. Research in this area would involve synthesizing and characterizing this compound-based polymers and evaluating their degradation profiles, mechanical properties, and cytocompatibility with relevant cell lines.

Metabolic Modulation

Given its structural relationship to lactate, (R)-(+)-Lactamide has been studied for its potential role in metabolic pathways, particularly those related to energy metabolism.[5] It is hypothesized that this compound could interact with enzymes involved in lactate metabolism, potentially acting as a substrate or inhibitor.[5] This opens up avenues for investigating its effects in conditions where energy metabolism is dysregulated, such as diabetes.[5]

Conceptual Signaling Pathway: Potential Metabolic Influence of this compound

Organic Synthesis

This compound is a versatile intermediate in organic synthesis.[4] Its chiral nature, particularly the (R)- and (S)-enantiomers, makes it a valuable starting material for the synthesis of other chiral compounds, which is crucial in drug development.[5] It can be used in the preparation of amino acids and lactones.[4]

Safety and Hazards

This compound is generally considered a low-hazard compound.[4] However, it may cause mild skin and eye irritation upon contact.[4] Standard laboratory safety precautions should be followed when handling this compound.

Conclusion

This compound presents itself as a molecule with untapped potential in various scientific domains. Its biocompatibility and relationship to a fundamental biological molecule, lactic acid, make it an attractive candidate for further research in pharmaceuticals, biomaterials, and metabolic studies. The current body of literature provides a solid foundation for its synthesis and basic properties, but a concerted research effort is needed to fully elucidate its biological activities and translate its potential into practical applications.

References

Lactamide: A Promising Cryoprotective Agent for Enhanced Cell Viability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation, the process of preserving biological materials at cryogenic temperatures, is a cornerstone of modern biomedical research and clinical applications. From the long-term storage of cell lines and primary cells to the preservation of tissues and organs for transplantation, effective cryopreservation is paramount. The success of this process hinges on the use of cryoprotective agents (CPAs) that mitigate the lethal effects of ice crystal formation and high solute concentrations. While dimethyl sulfoxide (DMSO) has long been the gold standard CPA, its inherent cytotoxicity poses a significant limitation. This has spurred the search for less toxic and equally or more effective alternatives. Lactamide, the amide derivative of lactic acid, has emerged as a promising candidate, demonstrating cryoprotective properties with notably lower toxicity. This technical guide provides a comprehensive overview of this compound as a potential cryoprotective agent, summarizing available data, detailing experimental protocols, and exploring its putative mechanisms of action.

Core Concepts in Cryopreservation and the Role of this compound

The primary challenge in cryopreservation is preventing intracellular ice formation, which can cause mechanical damage to cellular structures and organelles, leading to cell death. As the extracellular water freezes, solutes become concentrated, creating an osmotic gradient that draws water out of the cells. Excessive dehydration can also be lethal. CPAs work by depressing the freezing point of the solution, reducing the amount of ice formed at any given temperature, and promoting vitrification—a glass-like, amorphous state of water that is less damaging to cells.

This compound's potential as a CPA stems from its chemical properties. As a small, polar molecule, it is expected to readily penetrate cell membranes. Its hydroxyl and amide groups can form hydrogen bonds with water molecules, disrupting the formation of the highly ordered ice crystal lattice. Furthermore, studies suggest that amides, as a class of compounds, may possess cryoprotective capabilities with reduced toxicity compared to traditional CPAs like DMSO.

Quantitative Data on this compound's Cryoprotective Efficacy

While research into this compound as a primary cryoprotectant is ongoing, preliminary studies, particularly in the field of sperm cryopreservation, have shown promising results. The following tables summarize the available quantitative data, comparing the efficacy of this compound with other cryoprotectants.

Table 1: Post-Thaw Motility and Viability of Spermatozoa Cryopreserved with this compound and Other Agents

| Species | Cryoprotective Agent(s) | Concentration | Post-Thaw Motility (%) | Post-Thaw Viability (%) | Reference |

| Bull | This compound | 1.0 M | Relatively good survival of motility | Not Reported | [1] |

| Bull | Acetamide | 1.0 M | Relatively good survival of motility | Not Reported | [1] |

| Bull | DMSO | 1.0 M | Relatively good survival of motility | Not Reported | [1] |

Note: The term "relatively good survival of motility" is as stated in the source material, highlighting the need for more precise quantitative studies.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and reliable results in cryopreservation. Below are generalized protocols for cell cryopreservation, which can be adapted for the use of this compound. Specific concentrations and incubation times may need to be optimized for different cell types.

General Protocol for Cryopreservation of Adherent Cells with this compound

-

Cell Preparation:

-

Culture cells to 70-80% confluency.

-

Wash the cells with a balanced salt solution (e.g., PBS).

-

Harvest the cells using a suitable dissociation agent (e.g., Trypsin-EDTA).

-

Neutralize the dissociation agent and centrifuge the cell suspension to obtain a cell pellet.

-

Resuspend the cell pellet in a pre-chilled cryopreservation medium.

-

-

Cryopreservation Medium Preparation:

-

Prepare a basal medium (e.g., DMEM or RPMI-1640) supplemented with a protein source, typically 10-20% fetal bovine serum (FBS) or a serum-free equivalent.

-

Prepare a stock solution of this compound in the basal medium at twice the desired final concentration (e.g., 2 M for a final concentration of 1 M).

-

Slowly add the this compound stock solution to the cell suspension in a dropwise manner while gently agitating to achieve the final desired concentration.

-

-

Freezing:

-

Dispense the cell suspension into cryovials.

-

Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") that provides a cooling rate of approximately -1°C per minute.

-

Place the container in a -80°C freezer for at least 4 hours, preferably overnight.

-

-

Long-Term Storage:

-

Transfer the cryovials from the -80°C freezer to a liquid nitrogen tank for long-term storage in the vapor phase (below -130°C).

-

General Protocol for Thawing Cryopreserved Cells

-

Preparation:

-

Pre-warm complete growth medium in a 37°C water bath.

-

-

Thawing:

-

Rapidly thaw the cryovial by immersing it in the 37°C water bath until only a small ice crystal remains.

-

Wipe the outside of the vial with a disinfectant.

-

-

Cell Recovery:

-

Immediately and gently transfer the contents of the cryovial to a centrifuge tube containing pre-warmed complete growth medium.

-

Centrifuge the cell suspension to pellet the cells and remove the cryopreservation medium.

-

Resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Perform a cell count and viability assessment (e.g., using trypan blue exclusion).

-

Plate the cells at the desired density in a new culture vessel.

-

Visualization of Key Processes

To better understand the theoretical underpinnings of this compound's cryoprotective action and the experimental workflows, the following diagrams are provided.

Logical Relationship of Cryopreservation Principles

Caption: Logical flow of cryopreservation challenges and the role of this compound.

Experimental Workflow for Evaluating this compound's Efficacy

Caption: Workflow for assessing this compound's cryoprotective effects.

Putative Signaling Pathways and Molecular Mechanisms

Cryopreservation-induced stress can trigger various cellular signaling pathways, often culminating in apoptosis or programmed cell death. Key players in these pathways include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, and caspases, a family of proteases that execute the apoptotic program. While direct experimental evidence linking this compound to specific signaling pathways in cryopreservation is currently limited, its potential to mitigate cellular stress suggests it may indirectly influence these pathways.

One plausible mechanism is the reduction of oxidative stress. The freezing and thawing process can lead to an increase in reactive oxygen species (ROS), which can damage lipids, proteins, and DNA, and trigger apoptotic signaling. By stabilizing the cellular environment and reducing the formation of ice crystals, this compound may lessen the production of ROS, thereby protecting the cell from oxidative damage and subsequent apoptosis.

Putative Anti-Apoptotic Effect of this compound

Caption: Putative role of this compound in mitigating apoptosis.

Conclusion and Future Directions

This compound presents a compelling alternative to conventional cryoprotective agents due to its potential for lower toxicity while maintaining cryoprotective efficacy. The preliminary data, particularly in the context of sperm cryopreservation, are encouraging. However, to fully realize its potential and facilitate its broader adoption, further research is critically needed.

Future studies should focus on:

-

Quantitative Efficacy Studies: Comprehensive studies are required to determine the optimal concentrations of this compound for a wide range of cell types, including primary cells, stem cells, and cell lines used in drug development. These studies should generate robust quantitative data on post-thaw viability, proliferation, and functional capacity.

-

Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound protects cells during cryopreservation is essential. This includes investigating its effects on ice crystal formation and growth (recrystallization inhibition), its interaction with cellular membranes, and its influence on specific signaling pathways involved in cell stress and apoptosis.

-

Combination Studies: Investigating the synergistic effects of this compound in combination with other cryoprotectants could lead to the development of novel, highly effective, and minimally toxic cryopreservation cocktails.

-

Toxicology and Safety: Rigorous toxicological assessments are necessary to confirm the low-toxicity profile of this compound and establish safe handling and application guidelines for research and clinical use.

References

In Vitro Biocompatibility of Lactamide: A Technical Guide for Researchers

Introduction to Lactamide and Biocompatibility

This compound, the amide derivative of lactic acid, is a small organic molecule with potential applications in various fields. However, before it can be considered for any use that involves direct or indirect contact with biological systems, a thorough evaluation of its biocompatibility is essential. In vitro biocompatibility studies are the first step in this assessment, providing crucial information on how a substance interacts with cells in a controlled laboratory setting. These studies are designed to identify potential cytotoxicity, effects on cell proliferation and function, and the underlying molecular mechanisms.

According to safety data sheets, this compound is classified as a substance that may cause skin and serious eye irritation, as well as respiratory irritation.[1][2] This highlights the necessity for careful handling and thorough biocompatibility testing.

Key Parameters for In Vitro Biocompatibility Assessment

A comprehensive in vitro evaluation of this compound's biocompatibility would involve a battery of tests to assess its effects on various cellular processes. The primary endpoints of interest include:

-

Cytotoxicity: The potential of this compound to cause cell death.

-

Cell Viability and Proliferation: The ability of cells to remain alive and divide in the presence of this compound.

-

Apoptosis: The induction of programmed cell death.

-

Signaling Pathway Modulation: The effect of this compound on key cellular signaling pathways.

Experimental Protocols for In Vitro Biocompatibility Testing

Standardized protocols are crucial for obtaining reliable and reproducible data. The following are detailed methodologies for key experiments that should be performed to assess the in vitro biocompatibility of this compound.

Cell Culture

-

Cell Lines: A panel of relevant human cell lines should be used, depending on the intended application of this compound. Common choices include:

-

Fibroblasts (e.g., NIH-3T3, L929, or primary human dermal fibroblasts): To assess general cytotoxicity and effects on connective tissue cells.

-

Keratinocytes (e.g., HaCaT): For evaluating skin compatibility.

-

Hepatocytes (e.g., HepG2): To investigate potential liver toxicity.

-

Endothelial Cells (e.g., HUVEC): To assess effects on blood vessel lining.

-

-

Culture Conditions: Cells should be maintained in a sterile environment at 37°C with 5% CO2 in appropriate culture media supplemented with fetal bovine serum (FBS) and antibiotics.

Cytotoxicity and Cell Viability Assays

A variety of assays are available to measure cell viability and cytotoxicity, each with its own advantages and limitations.[3][4][5] It is recommended to use at least two different methods to confirm the results.

Table 1: Common In Vitro Cytotoxicity and Cell Viability Assays

| Assay Name | Principle | Endpoint Measurement |

| MTT Assay | Reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to a purple formazan product. | Colorimetric measurement of formazan absorbance. |

| MTS/XTT Assays | Similar to MTT, but the formazan product is water-soluble, simplifying the procedure. | Colorimetric measurement of formazan absorbance. |

| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[6] | Enzymatic assay to measure LDH activity in the supernatant. |

| ATP Assay | Quantification of adenosine triphosphate (ATP), which is present only in metabolically active cells. | Luminescence-based measurement of ATP levels.[5] |

| Live/Dead Staining | Use of fluorescent dyes (e.g., Calcein-AM and Propidium Iodide) to differentiate between live (green fluorescence) and dead (red fluorescence) cells. | Fluorescence microscopy or flow cytometry. |

Experimental Workflow for a Typical Cytotoxicity Assay (e.g., MTT):

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assays

To determine if cell death occurs via apoptosis, specific assays that detect hallmarks of this process are necessary.

Table 2: Common In Vitro Apoptosis Assays

| Assay Name | Principle | Endpoint Measurement |

| Annexin V/PI Staining | Annexin V binds to phosphatidylserine translocated to the outer cell membrane in early apoptosis. Propidium Iodide (PI) stains the DNA of late apoptotic/necrotic cells with compromised membranes. | Flow cytometry or fluorescence microscopy. |

| Caspase Activity Assays | Measurement of the activity of caspases (e.g., Caspase-3, -7, -8, -9), key enzymes in the apoptotic cascade. | Fluorometric or colorimetric assays using specific caspase substrates. |

| TUNEL Assay | Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) detects DNA fragmentation, a hallmark of late-stage apoptosis. | Flow cytometry or fluorescence microscopy. |

Logical Flow for Apoptosis Investigation:

Caption: Logical progression for investigating apoptotic cell death.

Signaling Pathway Analysis

Should this compound demonstrate significant effects on cell behavior, investigating its impact on key cellular signaling pathways would be the next logical step. This can provide mechanistic insights into its mode of action.

Potential Signaling Pathways to Investigate:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is central to cell proliferation, differentiation, and survival. Key proteins to examine include ERK, JNK, and p38.

-

PI3K/Akt Pathway: Crucial for cell survival, growth, and proliferation.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A key regulator of inflammatory responses and cell survival.

Illustrative Signaling Pathway Diagram (Hypothetical effect of this compound):

Caption: A hypothetical signaling pathway potentially affected by this compound.

Conclusion and Future Directions

While this guide provides a comprehensive framework for the in vitro biocompatibility assessment of this compound, it is crucial to reiterate the current lack of specific published data for this compound. The experimental protocols and pathways described herein represent the standard approach that should be undertaken to generate the necessary data for a thorough safety and biocompatibility evaluation.

Future research should focus on performing these foundational in vitro studies to establish a baseline understanding of this compound's interaction with human cells. Such data would be invaluable for any future consideration of this compound in drug development or other biomedical applications. Researchers are encouraged to utilize the methodologies outlined in this guide to build a robust dataset that can inform the safe and effective use of this compound.

References

- 1. Biocompatibility study of as-polymerized poly(L-lactide) in rats using a cage implant system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cell viability assays | Abcam [abcam.com]

- 5. Cell Viability Guide | How to Measure Cell Viability [promega.com]

- 6. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Lactamide Under Diverse pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactamide, the amide derivative of lactic acid, is utilized in various industries, notably in cosmetics as a skin conditioning and moisturizing agent due to its milder properties compared to its parent alpha-hydroxy acid.[1] Understanding its stability across a range of pH values is crucial for formulation development, ensuring product efficacy and shelf-life, and for assessing its behavior in biological systems. This technical guide provides a comprehensive overview of the chemical stability of this compound under different pH conditions, drawing upon established principles of amide hydrolysis. While specific kinetic data for this compound is not extensively available in public literature, this guide extrapolates from the well-documented behavior of structurally similar amides to provide a robust framework for its stability assessment.

This compound is susceptible to hydrolysis, a chemical process in which a water molecule cleaves the amide bond, yielding lactic acid and ammonia. This reaction can be catalyzed by both acid and base, making the stability of this compound highly dependent on the pH of its environment.

General Principles of Amide Hydrolysis

The hydrolysis of amides, including this compound, can proceed through three primary mechanisms: acid-catalyzed, base-catalyzed, and neutral (water-mediated) hydrolysis.[2][3] The overall observed rate of hydrolysis is a composite of the rates of these individual mechanisms, leading to a characteristic "U-shaped" pH-rate profile where the amide is most stable at a certain pH and less stable at highly acidic or alkaline conditions.[3][4]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by a water molecule.

-

Base-Catalyzed Hydrolysis: In alkaline solutions, the hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon of the amide. This is generally a more efficient process than the neutral hydrolysis.

-

Neutral Hydrolysis: At or near neutral pH, the hydrolysis is primarily mediated by water acting as the nucleophile. This process is typically the slowest of the three.[4]

Predicted Stability Profile of this compound

Based on the hydrolysis of structurally similar amides like N-methylacetamide, it is anticipated that this compound will exhibit significant degradation in both strongly acidic and strongly alkaline solutions, with a region of maximum stability in the mid-pH range.[2] The rate of hydrolysis is expected to be first-order with respect to the this compound concentration.[2][4]

Quantitative Stability Data (Illustrative)

| pH | Condition | Apparent First-Order Rate Constant (k_obs) (s⁻¹) (Hypothetical) | Half-Life (t½) (Hypothetical) | Degradation Products |

| 1.0 | 0.1 M HCl | 5.0 x 10⁻⁶ | ~38.5 hours | Lactic Acid, Ammonium Chloride |

| 3.0 | Buffer | 8.0 x 10⁻⁸ | ~100 days | Lactic Acid, Ammonia |

| 5.0 | Buffer | 1.0 x 10⁻⁸ | ~2.2 years | Lactic Acid, Ammonia |

| 7.0 | Buffer | 5.0 x 10⁻⁸ | ~160 days | Lactic Acid, Ammonia |

| 9.0 | Buffer | 3.0 x 10⁻⁷ | ~26.7 days | Lactic Acid, Ammonium Hydroxide |

| 11.0 | Buffer | 6.0 x 10⁻⁶ | ~32 hours | Lactic Acid, Ammonium Hydroxide |

| 13.0 | 0.1 M NaOH | 9.0 x 10⁻⁵ | ~2.1 hours | Sodium Lactate, Ammonia |

Experimental Protocol for Determining this compound Stability

To quantitatively assess the stability of this compound under various pH conditions, a stability-indicating high-performance liquid chromatography (HPLC) method is recommended.

Materials

-

This compound (high purity standard)

-

Hydrochloric Acid (HCl), analytical grade

-

Sodium Hydroxide (NaOH), analytical grade

-

Phosphate and Borate buffer components

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

Buffer and Solution Preparation

-

Prepare a series of buffers covering the desired pH range (e.g., pH 1, 3, 5, 7, 9, 11, 13).

-

For highly acidic and basic conditions, use 0.1 M HCl and 0.1 M NaOH, respectively.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

Stability Study Procedure

-

Add a known concentration of the this compound stock solution to each buffer and solution to achieve a final desired concentration (e.g., 1 mg/mL).

-

Store the solutions at a constant, controlled temperature (e.g., 40°C or 50°C to accelerate degradation).

-

At specified time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot from each solution.

-

Quench the degradation reaction if necessary (e.g., by neutralizing the pH or freezing the sample).

-

Analyze the samples by a validated stability-indicating HPLC method.

HPLC Method (Example)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-